molecular formula C18H19N3O2S B2606641 2-(ethylthio)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide CAS No. 1421512-84-6

2-(ethylthio)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide

Cat. No. B2606641
CAS RN: 1421512-84-6
M. Wt: 341.43
InChI Key: PLZRJBBLWXHESU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the furan ring is aromatic and can undergo electrophilic substitution reactions . The pyrazole ring is also a site of potential reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure.

Scientific Research Applications

Pharmaceutical Research

This compound is a part of the benzamide family, which is known for its wide range of biological activities. It has potential applications in the development of new therapeutic agents due to its structural similarity to molecules that exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The furan and pyrazole moieties present in the compound are often seen in pharmacologically active molecules, suggesting its use in drug discovery and medicinal chemistry.

Bioplastics Synthesis

The compound’s furan component is structurally related to furan derivatives that are used in the production of bioplastics. For instance, furan-2,5-dimethylcarboxylate (FDMC) is a derivative considered for bioplastics synthesis as a replacement for 2,5-furan dicarboxylic acid (FDCA) . This suggests that the compound could play a role in the development of sustainable materials.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it would interact with biological targets in the body. If it’s a catalyst or a reagent, it would participate in chemical reactions .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could involve developing more efficient synthesis methods, studying its reactivity, or investigating its biological activity .

properties

IUPAC Name

2-ethylsulfanyl-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-3-24-17-9-5-4-7-14(17)18(22)19-12-13-11-15(21(2)20-13)16-8-6-10-23-16/h4-11H,3,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZRJBBLWXHESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=NN(C(=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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